molecular formula C6H13NO2S B13180895 (1-Methylcyclobutyl)methanesulfonamide

(1-Methylcyclobutyl)methanesulfonamide

Cat. No.: B13180895
M. Wt: 163.24 g/mol
InChI Key: AQNONIQTMATPRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-Methylcyclobutyl)methanesulfonamide: is an organic compound with the molecular formula C6H13NO2S. It belongs to the class of sulfonamides, which are widely known for their applications in medicinal chemistry due to their antibacterial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-Methylcyclobutyl)methanesulfonamide typically involves the reaction of 1-methylcyclobutylamine hydrochloride with methanesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like ethanol. The mixture is stirred at room temperature for several hours to ensure complete reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems ensures consistent production quality .

Chemical Reactions Analysis

Types of Reactions: (1-Methylcyclobutyl)methanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

"(1-Methylcyclobutyl)methanesulfonamide" is not the primary focus of the search results, the search results do provide information regarding the applications and properties of "[1-Methyl-3-(trifluoromethyl)cyclobutyl]methanesulfonamide".

[1-Methyl-3-(trifluoromethyl)cyclobutyl]methanesulfonamide is an organic compound with a cyclobutyl structure and a trifluoromethyl group, with the molecular formula C7H12F3NO2SC_7H_{12}F_3NO_2S and a molecular weight of approximately 227.22 g/mol. It features a methanesulfonamide group, which is known for its versatility in pharmacological applications, particularly in drug development.

Chemical Reactivity
The methanesulfonamide moiety can participate in reactions that are often facilitated by specific catalysts or particular environmental conditions, such as pH and temperature.

Potential Applications:

  • Drug Discovery Due to its predicted biological activities, it may serve as a lead compound in drug discovery for treating infections
  • Pharmaceuticals The methanesulfonamide group is known for its versatility in pharmacological applications, particularly in drug development.

Interaction studies
Interaction studies involving [1-Methyl-3-(trifluoromethyl)cyclobutyl]methanesulfonamide focus on its binding affinity with biological macromolecules:

These studies are crucial for understanding the therapeutic potential and safety profile of the compound.

Structural Similarities

Compound NameStructural FeatureUnique Aspect
MethanesulfonamideContains a sulfonamide groupBasic structure without fluorine substitution
1-MethylcyclobutaneCyclobutane ringLacks trifluoromethyl group
3-TrifluoromethylbenzeneTrifluoromethyl groupAromatic system instead of cyclobutane
2-Amino-4-trifluoromethylphenolTrifluoromethyl and amino groupsPhenolic structure alters reactivity

Mechanism of Action

The mechanism of action of (1-Methylcyclobutyl)methanesulfonamide involves its interaction with specific enzymes and proteins. The sulfonamide group mimics the structure of p-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound disrupts the synthesis of folic acid, which is essential for bacterial growth and replication .

Comparison with Similar Compounds

Uniqueness: (1-Methylcyclobutyl)methanesulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its cyclobutyl group provides steric hindrance, affecting its reactivity and interaction with biological targets .

Biological Activity

(1-Methylcyclobutyl)methanesulfonamide is a compound that has garnered attention in recent years for its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a methylcyclobutyl group attached to a methanesulfonamide moiety. This unique structure contributes to its biological properties, influencing its interaction with various biological targets.

The biological activity of this compound is primarily attributed to its ability to modulate specific molecular pathways. Research indicates that it may interact with circadian rhythm regulators, particularly cryptochrome proteins (Cry1 and Cry2). These proteins are crucial for maintaining circadian rhythms and regulating metabolic processes, including glucose metabolism and insulin sensitivity .

Recent studies suggest that this compound can enhance the activity of cryptochromes, potentially leading to improved metabolic regulation. This modulation could have implications for conditions such as diabetes and obesity, where circadian desynchrony is often observed .

Antidiabetic Effects

Case studies have shown that this compound may exhibit antidiabetic properties by enhancing insulin sensitivity and glucose tolerance. In experimental models, compounds that stabilize cryptochrome activity have been linked to improved glycemic control .

Table 1: Summary of Antidiabetic Effects

Study ReferenceModel UsedObserved Effects
Mouse modelImproved insulin sensitivity
MCF-7 cellsEnhanced glucose uptake

Anticancer Potential

The compound's potential anticancer properties are also under investigation. Some studies suggest that it may inhibit cell proliferation in certain cancer cell lines through the modulation of metabolic pathways influenced by circadian rhythms .

Table 2: Summary of Anticancer Studies

Study ReferenceCancer Cell LineObserved Effects
MCF-7Reduced proliferation
VariousInduction of apoptosis

Research Findings

Recent research highlights the importance of this compound in pharmacological applications. Its ability to modulate circadian rhythms suggests a novel approach for treating metabolic disorders and certain types of cancer.

Case Study: Metabolomic Analysis

A metabolomic analysis conducted on MCF-7 cells exposed to this compound revealed significant alterations in metabolic profiles. These changes were associated with enhanced energy metabolism and reduced oxidative stress markers, indicating a protective effect against cellular damage .

Properties

Molecular Formula

C6H13NO2S

Molecular Weight

163.24 g/mol

IUPAC Name

(1-methylcyclobutyl)methanesulfonamide

InChI

InChI=1S/C6H13NO2S/c1-6(3-2-4-6)5-10(7,8)9/h2-5H2,1H3,(H2,7,8,9)

InChI Key

AQNONIQTMATPRA-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC1)CS(=O)(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.